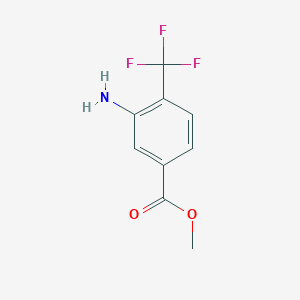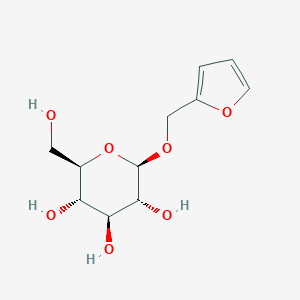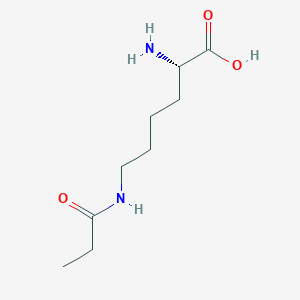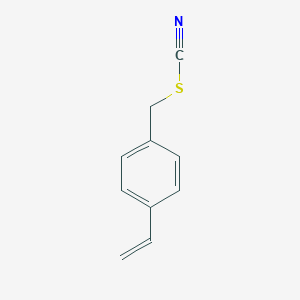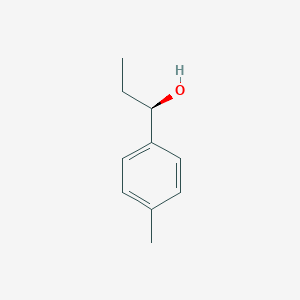
(1R)-1-(4-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-p-Tolyl-1-propanol is an organic compound with the molecular formula C10H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a tolyl group (a benzene ring with a methyl group) attached to a propanol chain. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-p-Tolyl-1-propanol can be synthesized through several methods. One common approach involves the reduction of ®-1-p-Tolyl-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-p-Tolyl-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high enantiomeric purity. The reaction conditions often include elevated pressures and temperatures to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-p-Tolyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to ®-1-p-Tolyl-1-propanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of ®-1-p-Tolyl-1-propanol can lead to the formation of ®-1-p-Tolylpropane.
Substitution: The hydroxyl group in ®-1-p-Tolyl-1-propanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: ®-1-p-Tolyl-1-propanone
Reduction: ®-1-p-Tolylpropane
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-1-p-Tolyl-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a model substrate in enzymatic studies to understand the stereoselectivity of various enzymes.
Medicine: ®-1-p-Tolyl-1-propanol is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-1-p-Tolyl-1-propanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where its chiral center plays a crucial role in determining the binding affinity and reaction outcome. The molecular targets and pathways involved vary based on the enzyme and the specific reaction being studied.
Comparison with Similar Compounds
®-1-p-Tolyl-1-propanol can be compared with other similar compounds such as:
(S)-1-p-Tolyl-1-propanol: The enantiomer of ®-1-p-Tolyl-1-propanol, which has the opposite spatial arrangement around the chiral center.
1-p-Tolyl-1-propanone: The ketone form of the compound, which lacks the hydroxyl group.
1-p-Tolylpropane: The fully reduced form of the compound, which lacks both the hydroxyl and carbonyl groups.
The uniqueness of ®-1-p-Tolyl-1-propanol lies in its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUWPZEVMGAMD-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
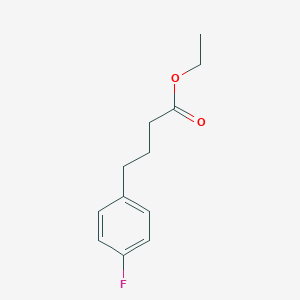
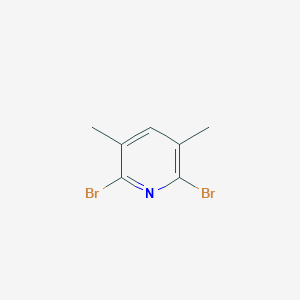
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)
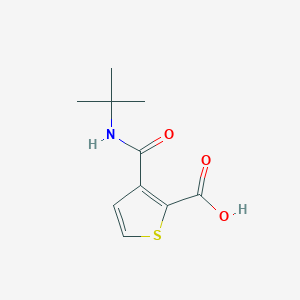
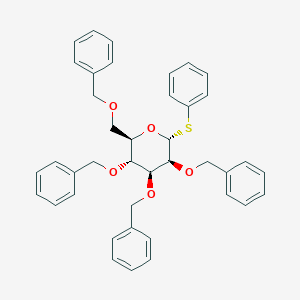
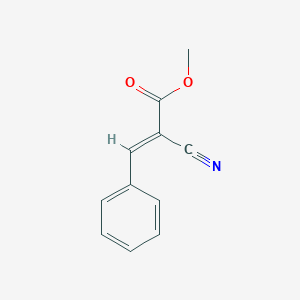
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)
![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)
